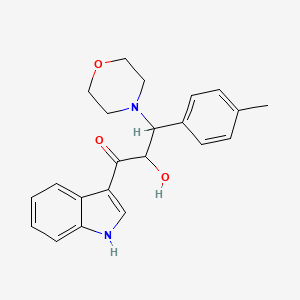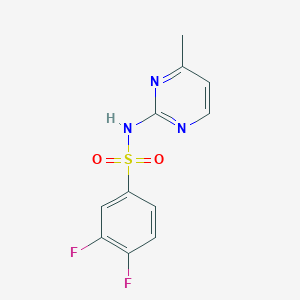
N-(3,5-dichlorophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,5-dichlorophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves complex chemical processes. A common approach includes the condensation of appropriately substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations. This method yields a variety of compounds with varying substituents, offering insights into structure-activity relationships and the potential for synthesizing analogs with enhanced properties (Althuis, S. Kadin, L. J. Czuba, P. F. Moore, H. Hess, 1980).
Aplicaciones Científicas De Investigación
Synthesis and Antitubercular Evaluation
A study explored the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls. The compounds were evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis, showcasing promising antitubercular agents among the synthesized compounds (Kantevari et al., 2011).
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes
Another study focused on the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fibers. These compounds showed high efficiency in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Fluorescent Anion Sensing
Research on dicationic N-methylated quinolyl derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide demonstrated efficient fluorescence quenching by various anions, providing insights into the development of new fluorescent sensors for anion detection in water (Dorazco‐González et al., 2014).
Inhibition of DNA Gyrase
A series of compounds were synthesized to evaluate their antibacterial activity and DNA-gyrase inhibition. The study established correlations between DNA gyrase inhibition and antibacterial potency, contributing to the understanding of the molecular basis of antibacterial action (Domagala et al., 1988).
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O/c1-13-4-5-20-18(7-13)19(11-21(27-20)14-3-2-6-25-12-14)22(28)26-17-9-15(23)8-16(24)10-17/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNYOMLFVBASST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4619059.png)

![1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4619081.png)
![4-(ethylsulfonyl)-2-[(6-phenyl-4-pyrimidinyl)amino]phenol hydrochloride](/img/structure/B4619088.png)


![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4619130.png)

![methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
![N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)